molecular formula C14H19N5O3 B2748957 4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide CAS No. 2034405-66-6

4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide

Cat. No. B2748957
CAS RN: 2034405-66-6
M. Wt: 305.338
InChI Key: ZYUBCSOPTJLYCO-UHFFFAOYSA-N
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Description

The compound “4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazolo[1,5-a]pyridine ring, and two carbonyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the ethyl group, and the formation of the pyrazolo[1,5-a]pyridine ring. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring and the pyrazolo[1,5-a]pyridine ring would contribute to the rigidity of the molecule, while the carbonyl groups and the ethyl group would add some flexibility .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The carbonyl groups could potentially undergo reactions such as reduction or nucleophilic addition. The piperazine ring could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of functional groups. For example, the presence of the piperazine ring could potentially make the compound more soluble in water .

Scientific Research Applications

Future Directions

The future research directions for this compound could include further investigation into its synthesis and characterization, exploration of its potential biological activities, and evaluation of its safety and toxicity .

Mechanism of Action

Mode of Action

The mode of action of this compound is not well understood at this time. Given its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or interfering with substrate binding. These are speculative and require further investigation .

properties

IUPAC Name

4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-2-17-7-8-18(13(21)12(17)20)14(22)16-10-4-6-19-11(9-10)3-5-15-19/h3,5,10H,2,4,6-9H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUBCSOPTJLYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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